BenchChemオンラインストアへようこそ!

N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity Drug-likeness Thiadiazole SAR

N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-83-9) is a fully synthetic small molecule featuring a 1,2,4-thiadiazole core substituted at position 3 with a meta‑tolyl group and at position 5 with a thioether‑linked N‑(2‑fluorophenyl)acetamide side‑chain. Computed physicochemical descriptors include a molecular weight of 359.4 g mol⁻¹, an XLogP3‑AA of 4.6, a topological polar surface area (TPSA) of 108 Ų, one hydrogen‑bond donor, six hydrogen‑bond acceptors, and five rotatable bonds.

Molecular Formula C17H14FN3OS2
Molecular Weight 359.44
CAS No. 864917-83-9
Cat. No. B2839901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-83-9
Molecular FormulaC17H14FN3OS2
Molecular Weight359.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H14FN3OS2/c1-11-5-4-6-12(9-11)16-20-17(24-21-16)23-10-15(22)19-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,22)
InChIKeyUPCPSPHLHRWFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-83-9) – Chemical Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-83-9) is a fully synthetic small molecule featuring a 1,2,4-thiadiazole core substituted at position 3 with a meta‑tolyl group and at position 5 with a thioether‑linked N‑(2‑fluorophenyl)acetamide side‑chain [1]. Computed physicochemical descriptors include a molecular weight of 359.4 g mol⁻¹, an XLogP3‑AA of 4.6, a topological polar surface area (TPSA) of 108 Ų, one hydrogen‑bond donor, six hydrogen‑bond acceptors, and five rotatable bonds [1]. The compound belongs to the thiadiazolylacetamide class, which has been investigated in patents for angiogenesis inhibition and other therapeutic applications [2].

Why N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Cannot Be Readily Replaced by a Regioisomeric or Close‑in Analog


Within the 1,2,4‑thiadiazolyl‑acetamide chemotype, the position of the methyl substituent on the 3‑aryl ring (ortho, meta, or para) and the nature of the N‑aryl group jointly govern lipophilicity, molecular shape, and target engagement [1][2]. A change from meta‑tolyl to para‑tolyl or unsubstituted phenyl alters the vector of the hydrophobic substituent and can re‑orient the acetamide side‑chain in a protein binding pocket, potentially shifting selectivity or potency by more than an order of magnitude in related kinase‑inhibitor series [2]. Therefore, treating the meta‑tolyl‑2‑fluoroanilide compound as interchangeable with its ortho‑, para‑, or des‑methyl analogs without confirmatory biological data risks misleading structure‑activity conclusions.

Quantitative Evidence Guide for N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide – Comparator‑Anchored Differentiation Data


Lipophilicity (XLogP3‑AA) of the Meta‑Tolyl Isomer Versus Para‑Tolyl and Unsubstituted Phenyl Analogs

The target compound bearing a meta‑tolyl group at the thiadiazole 3‑position displays an experimentally unverified but consistently computed XLogP3‑AA of 4.6 [1]. The para‑tolyl isomer (CAS 864917‑95‑3) is predicted to have a nearly identical XLogP (within ± 0.1 log units), while the unsubstituted phenyl analog typically shows a lower XLogP by ≈ 0.5 log units [1]. This meta‑specific lipophilicity, combined with a TPSA of 108 Ų, positions the compound in a favorable region for passive membrane permeability while maintaining sufficient polarity for aqueous solubility.

Lipophilicity Drug-likeness Thiadiazole SAR

Topological Polar Surface Area (TPSA) Differentiation Between Meta‑Tolyl and Ortho‑Methoxyphenyl Analogs

The TPSA of N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is computed as 108 Ų [1]. An analog where the 2‑fluoroanilide is replaced by a 2‑methoxyanilide (N-(2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide) is expected to exhibit a higher TPSA (≈ 117 Ų) due to the additional oxygen atom in the methoxy group. The lower TPSA of the target compound suggests superior membrane permeation relative to the methoxy analog, while both remain within the generally accepted threshold of 140 Ų for oral bioavailability [2].

Polar surface area Oral bioavailability Thiadiazole analog comparison

Class‑Level Angiogenesis Inhibition Potential Inferred from the 1,2,4‑Thiadiazole Patent Landscape

US Patent 6,833,369 B2 discloses a series of 5‑substituted‑1,2,4‑thiadiazolyl derivatives as angiogenesis inhibitors, with exemplified compounds achieving IC₅₀ values in the low micromolar range in endothelial cell proliferation assays [1]. While the specific compound N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not explicitly tested in the patent, it falls within the generic Markush structure and possesses the key pharmacophoric elements: a 1,2,4‑thiadiazole core, a 3‑aryl substituent (m‑tolyl), and an N‑arylacetamide side‑chain [1]. By contrast, published 1,3,4‑thiadiazole regioisomers show a distinct selectivity profile (e.g., SHP2 phosphatase inhibition with IC₅₀ = 0.318 µM for optimized hybrids) [2], underscoring that the 1,2,4‑regioisomer defines a unique biological space.

Angiogenesis inhibition 1,2,4‑Thiadiazole Patent SAR

Computed Molecular Flexibility (Rotatable Bond Count) Relative to Ortho‑Tolyl and Bulkier Analogs

The target compound contains five rotatable bonds, as computed by PubChem [1]. This is identical to its para‑tolyl isomer but one fewer than the ortho‑tolyl analog (which may experience restricted rotation around the biaryl‑like C‑C bond due to steric hindrance from the ortho‑methyl group, effectively reducing the conformational ensemble). In drug‑discovery programs, a rotatable bond count ≤ 5 is associated with higher ligand efficiency and lower entropic penalty upon binding [2]. Therefore, the meta‑tolyl isomer offers a favorable balance: sufficient flexibility to adapt to diverse binding pockets without the excessive entropic cost of more flexible analogs (e.g., N‑butyl or N‑phenethyl derivatives with 7 + rotatable bonds).

Molecular flexibility Conformational entropy Ligand efficiency

Recommended Research and Procurement Application Scenarios for N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide


Angiogenesis‑Focused Phenotypic Screening Using 1,2,4‑Thiadiazole Scaffolds

The compound is best deployed as a tool molecule for phenotypic screens targeting endothelial cell tube formation or proliferation, based on its structural inclusion in the patented anti‑angiogenic 1,2,4‑thiadiazole series (US 6,833,369 B2) [2]. Its meta‑tolyl group provides a distinct hydrophobic footprint compared to the unsubstituted phenyl analog, which may alter selectivity against non‑angiogenic kinase off‑targets.

Structure‑Activity Relationship (SAR) Studies on Thiadiazole Regioisomer Selectivity

This compound is a critical probe for distinguishing 1,2,4‑thiadiazole pharmacology from the more extensively studied 1,3,4‑thiadiazole series. The 1,2,4‑regioisomer is structurally mapped to angiogenesis patents [2], whereas 1,3,4‑thiadiazole hybrids have been optimized for SHP2 phosphatase inhibition (IC₅₀ = 0.318 µM) [3]. Parallel testing of both regioisomers can deconvolute target‑class activity in kinase or phosphatase panels.

Computational Drug‑Design Campaigns Requiring Balanced Lipophilicity and Polarity

With an XLogP of 4.6 and TPSA of 108 Ų [1], the compound occupies a favorable property space for lead‑like libraries. It is suited as a starting point for in silico docking studies where moderate lipophilicity is required for blood‑brain barrier penetration prediction or membrane‑permeability modeling, outperforming more polar analogs (e.g., methoxy‑substituted derivatives with TPSA > 115 Ų) in predicted passive diffusion.

Chemical Biology Probe for Fluorine‑Directed Protein‑Ligand Interactions

The 2‑fluoro substituent on the anilide ring offers a unique ¹⁹F NMR handle and potential for orthogonal hydrophobic interactions in protein binding pockets. This distinguishes it from non‑fluorinated analogs (e.g., 2‑methyl or unsubstituted phenyl derivatives) and supports its use in fragment‑based screening by ¹⁹F NMR, where direct detection of binding is feasible without isotopic labeling.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.